GLPG0634类似物

描述

GLPG0634 analog (also known as Filgotinib) is a specific JAK1 inhibitor with IC50 values of 10/28/810/116 nM for JAK1/2/3 and TYK2, respectively .

Synthesis Analysis

Filgotinib is absorbed extensively and rapidly after oral dosing and is metabolized by carboxylesterase isoform 2 to form its primary active metabolite, GS-829845 . The primary metabolite has a similar JAK1 selectivity profile but reduced activity (by 10-fold) and increased systemic exposure (approximately 16- to 20-fold) compared with the parent compound .

Molecular Structure Analysis

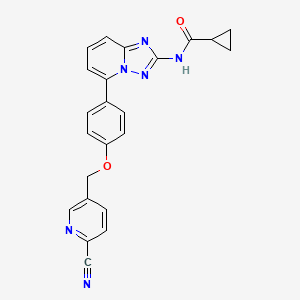

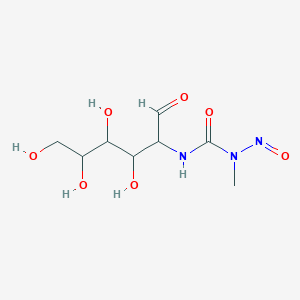

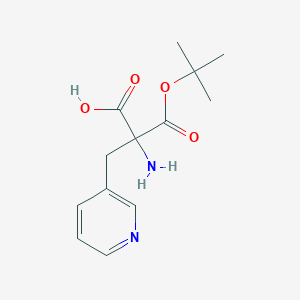

The molecular weight of GLPG0634 analog is 410.43, and its chemical formula is C23H18N6O2 .

Chemical Reactions Analysis

GLPG0634 analog displayed a JAK1/JAK2 inhibitor profile in biochemical assays, but subsequent studies in cellular and whole blood assays revealed a selectivity of approximately 30-fold for JAK1- over JAK2-dependent signaling .

科学研究应用

类风湿关节炎和克罗恩病的治疗: Filgotinib在类风湿关节炎和克罗恩病患者中表现出早期反应和持续疗效。研究了Filgotinib及其主要代谢产物的药代动力学,以了解其对年龄和肾功能损害的影响(Namour et al., 2018).

对代谢紊乱的影响: 包括Filgotinib在内的GLP-1类似物已被研究其在改善代谢稳定性、受体相互作用以及在胰腺β细胞分子成像中的潜力中的作用。这可能有助于疾病的早期检测和治疗干预的评估(Manandhar & Ahn, 2014).

GLP-1受体定位: 一项使用单克隆抗体进行免疫组化的研究检测到GLP-1受体在人类和猴子中的重要靶器官中,通过识别GLP-1R的细胞定位,深入了解了GLP-1类似物的分子作用模式(Pyke et al., 2014).

炎症性疾病治疗: 由于其对JAK1的选择性抑制,GLPG0634正被考虑用于治疗自身免疫、炎症和肿瘤疾病。其疗效在大鼠胶原诱导关节炎模型中得到证实(Van Rompaey et al., 2013).

神经保护和视网膜益处: GLP-1类似物已显示出神经保护作用,这可能有利于视网膜功能,突出了在治疗糖尿病视网膜病变中的潜在应用(Zhou et al., 2021).

在帕金森病治疗中的潜力: GLP-1受体因其在帕金森病中的治疗潜力而被探索,研究表明在实验模型中具有神经保护作用(Athauda & Foltynie, 2016).

超越传统用途的应用: 已发现包括Filgotinib在内的GLP-1类似物有益于传统糖尿病和肥胖症用途以外的疾病,例如帕金森病、阿尔茨海默病、抑郁症、化学依赖和非酒精性脂肪性肝病(Laurindo et al., 2022).

一般健康益处: 研究还强调了GLP-1类似物在减轻体重、降低收缩压、增加心率和改善胰岛素分泌中的作用(Holz & Chepurny, 2003).

作用机制

Target of Action

The compound, also known as GLPG0634 analog, is a selective inhibitor of Janus kinase 1 (JAK1) . JAK1 is a type of protein that plays a crucial role in the signaling pathways for cytokines involved in inflammatory responses .

Mode of Action

GLPG0634 analog acts by selectively inhibiting JAK1 . This inhibition modulates a subset of proinflammatory cytokines within the JAK–signal transducer and activator of transcription pathway . The selective inhibition of JAK1 differs from the inhibition of other JAKs such as JAK2 or JAK3 .

Biochemical Pathways

The JAK–signal transducer and activator of transcription pathway is a key biochemical pathway affected by GLPG0634 analog . By inhibiting JAK1, the compound modulates the signaling of a subset of proinflammatory cytokines. This modulation can lead to a reduction in inflammation, which is beneficial in conditions such as rheumatoid arthritis .

Pharmacokinetics

GLPG0634 analog is well absorbed upon oral administration . It is metabolized to form its primary active metabolite, which has a similar JAK1 selectivity profile but reduced activity . The primary metabolite has increased systemic exposure compared to the parent compound, and its long half-life supports the activity of GLPG0634 analog .

Result of Action

The inhibition of JAK1 by GLPG0634 analog leads to the modulation of proinflammatory cytokine signaling . This can result in a reduction of inflammation, which is beneficial in conditions such as rheumatoid arthritis . In clinical studies, GLPG0634 analog has shown efficacy in reducing symptoms of rheumatoid arthritis .

Action Environment

The action of GLPG0634 analog can be influenced by various environmental factors. For instance, the bioavailability of the compound can be affected by factors such as the patient’s diet and the presence of other medications . .

安全和危害

GLPG0634 analog is classified as Acute Toxicity: Oral, Category 4, and Aquatic Toxicity (Acute and Chronic), Category 1 . It is harmful if swallowed and very toxic to aquatic life with long-lasting effects . It is also toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

未来方向

属性

IUPAC Name |

N-[5-[4-[(6-cyanopyridin-3-yl)methoxy]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N6O2/c24-12-18-9-4-15(13-25-18)14-31-19-10-7-16(8-11-19)20-2-1-3-21-26-23(28-29(20)21)27-22(30)17-5-6-17/h1-4,7-11,13,17H,5-6,14H2,(H,27,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXABVVSCDZCLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)OCC5=CN=C(C=C5)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B7979494.png)

![(4-methyl-1-oxo[1,2,4]triazino[4,5-a]indol-2(1H)-yl)acetic acid](/img/structure/B7979511.png)

![1-[4-(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde](/img/structure/B7979517.png)

![(1S,5S,7R)-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.0,1,5]decane-3,3-dione](/img/structure/B7979526.png)

![Ethyl 2-(8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-5-yl)acetate](/img/structure/B7979583.png)